molecular formula C12H17NO3 · HCl B612952 N-Me-Thr(Bzl)-OH HCl CAS No. 257288-46-3

N-Me-Thr(Bzl)-OH HCl

Cat. No. B612952
M. Wt: 259.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Me-Thr(Bzl)-OH HCl” is an organic compound used in the field of medicinal chemistry and biochemistry . It is primarily used for the synthesis and research of peptide compounds . It can serve as a protective group in peptide synthesis . Additionally, it can be used to synthesize other organic compounds and intermediates .


Synthesis Analysis

The synthesis of “N-Me-Thr(Bzl)-OH HCl” can be achieved by reacting N-methyl-threonine methyl ester with hydrochloric acid . A mild Rh-catalyzed method for the synthesis of cyclic unprotected N-Me and N-H 2,3-aminoethers using an olefin aziridination-aziridine ring-opening domino reaction has been developed . This method is readily applicable to the stereocontrolled synthesis of a variety of 2,3-disubstituted aminoether O-heterocyclic scaffolds .


Molecular Structure Analysis

The molecular formula of “N-Me-Thr(Bzl)-OH HCl” is C6H13NO3 . More detailed structural information may be found in specific chemical databases or literature .


Chemical Reactions Analysis

“N-Me-Thr(Bzl)-OH HCl” can participate in various chemical reactions. For instance, it can be involved in the Rh-catalyzed synthesis of cyclic unprotected N-Me and N-H 2,3-aminoethers using an olefin aziridination-aziridine ring-opening domino reaction .


Physical And Chemical Properties Analysis

“N-Me-Thr(Bzl)-OH HCl” appears as a solid powder . It is soluble in water and alcohol-based solvents . The molecular weight is 147.17 g/mol .

Safety And Hazards

“N-Me-Thr(Bzl)-OH HCl” is a chemical substance that requires proper handling and personal protective equipment during use . Due to a lack of specific toxicity data, the exact human toxicity and environmental impact of this compound are unclear . Therefore, appropriate protective measures should be taken to avoid exposure or leakage . It should be stored in a sealed container, away from fire sources and oxidizers, and should not be mixed with other chemicals .

Future Directions

“N-Me-Thr(Bzl)-OH HCl” has potential applications in the field of medicinal chemistry and biochemistry, particularly in the synthesis and research of peptide compounds . Future research may focus on improving the synthesis methods and exploring new applications of this compound .

properties

IUPAC Name

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9(11(13-2)12(14)15)16-8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8H2,1-2H3,(H,14,15);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOHJZPWMUBLI-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-(Benzyloxy)-2-(methylamino)butanoic acid hydrochloride

CAS RN

257288-46-3
Record name L-Threonine, N-methyl-O-(phenylmethyl)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257288-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.